molecular formula C14H12N2OS B12729088 1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline CAS No. 121306-85-2

1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline

Cat. No.: B12729088
CAS No.: 121306-85-2
M. Wt: 256.32 g/mol
InChI Key: XHFCWCMBADMELI-UHFFFAOYSA-N
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Description

1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline: is an organic compound that belongs to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a thienylcarbonyl group and a phenyl group in the structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline typically involves the reaction of 2-thienylcarbonyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the pyrazoline ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.

    Pathways Involved: The compound can affect signaling pathways such as the MAPK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Thienylcarbonyl)-3-phenyl-2-pyrazoline: Similar structure but with different substitution pattern.

    1-(2-Thienylcarbonyl)-5-methyl-2-pyrazoline: Similar structure with a methyl group instead of a phenyl group.

    1-(2-Thienylcarbonyl)-4-phenyl-2-pyrazoline: Similar structure with different substitution position.

Uniqueness

1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both thienylcarbonyl and phenyl groups enhances its reactivity and potential for various applications in research and industry .

Properties

CAS No.

121306-85-2

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

(3-phenyl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C14H12N2OS/c17-14(13-7-4-10-18-13)16-12(8-9-15-16)11-5-2-1-3-6-11/h1-7,9-10,12H,8H2

InChI Key

XHFCWCMBADMELI-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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